molecular formula C20H14O B1204727 2,3-Diphenylbenzofuran CAS No. 13054-95-0

2,3-Diphenylbenzofuran

Cat. No. B1204727
CAS RN: 13054-95-0
M. Wt: 270.3 g/mol
InChI Key: MPNFMCAOBNNFJF-UHFFFAOYSA-N
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Description

2,3-Diphenylbenzofuran is a chemical compound with the molecular formula C20H14O . It has an average mass of 270.325 Da and a monoisotopic mass of 270.104462 Da .


Synthesis Analysis

The synthesis of 2,3-Diphenylbenzofuran involves several steps. One method involves the VILSMEIER-HAACK formylation of 2,3-diphenylbenzofuran which gives the 5,6-diformyl derivative. This derivative is then reduced using the Huang-Minlon reduction to yield the 5,6-dimethyl derivative . Another method involves the intramolecular Friedel–Crafts reaction .


Molecular Structure Analysis

The molecular structure of 2,3-Diphenylbenzofuran consists of a benzofuran core with two phenyl groups attached at the 2 and 3 positions .


Chemical Reactions Analysis

2,3-Diphenylbenzofuran can undergo several chemical reactions. For instance, it can be formylated to give a 5,6-diformyl derivative, which can then be reduced to yield a 5,6-dimethyl derivative . It can also undergo bromination to give a 5-bromo-2,3-diphenylbenzofuran .


Physical And Chemical Properties Analysis

2,3-Diphenylbenzofuran has a molecular formula of C20H14O, an average mass of 270.325 Da, and a monoisotopic mass of 270.104462 Da .

Scientific Research Applications

  • Corrosion Inhibition : 2,3-Diphenylbenzoquinoxaline, a related compound, has been found effective as a corrosion inhibitor for mild steel in sulfuric acid, displaying excellent inhibiting properties. This inhibition efficiency increases with the concentration of the inhibitor, following the Langmuir adsorption model (Obot & Obi-Egbedi, 2010).

  • Antioxidant Properties : Novel 2,3-diaryl indone derivatives and isobenzofuran derivatives, including ascomfurans, show significant antioxidative effects. These compounds exhibit more potent activity than ascorbic acid in scavenging DPPH radicals, indicating their potential in oxidative stress management (Tan et al., 2016).

  • Chemical Reaction Kinetics : The kinetics of reactions involving 1,3-Diphenylisobenzofuran, a variant of the compound, have been studied for its specificity toward reactive oxygen and nitrogen species. This research aids in understanding the chemical behavior of similar compounds under varying conditions (Żamojć et al., 2013).

  • Optical and Electronic Applications : Certain derivatives of dibenzofuran demonstrate distinctive nonlinear optical properties. Their self-assembly into various microstructures with different transition dipole orientations highlights their potential in low-dimensional molecular materials for optoelectronic applications (Luo et al., 2017).

  • Probe Development for Hydrogen Peroxide Detection : 1,3-Diphenylisobenzofuran has been developed as a selective probe for detecting and quantifying hydrogen peroxide, demonstrating specificity toward reactive nitrogen and oxygen species. This application is particularly relevant in assessing oxidative stress in biological samples (Żamojć et al., 2017).

  • Antimicrobial and Antioxidant Agents : New spiroindolinones incorporating a benzothiazole moiety, synthesized from 1H-indole-2,3-diones, have shown potent scavenging activities against radicals, reducing powers, and strong inhibitory capacity on lipid peroxidation. These compounds have also demonstrated notable antimicrobial and anticancer activities (Karalı et al., 2010).

properties

IUPAC Name

2,3-diphenyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)21-20(19)16-11-5-2-6-12-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNFMCAOBNNFJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=CC=CC=C32)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30291601
Record name Benzofurans
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Diphenylbenzofuran

CAS RN

13054-95-0
Record name NSC76724
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76724
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzofurans
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

(A-1) 159 g of 3,3-bis(4-hydroxyphenyl)-2-benzofuran-1-on, 426.6 g of epichlorohydrin, and 160 g of a 50% alkali aqueous solution are mixed in a 1 L flask and then reacted together at 95° C. for 1 hour to form a bisphenylbenzofuran-type epoxy resin. 215 g of the bisphenylbenzofuran-type epoxy resin is mixed with 450 mg of triethylbenzylammoniumchloride, 100 mg of 2,6-diisobutylphenol, and 72 g of acrylic acid. The mixture is heated and completely dissolved at a temperature ranging from 90 to 120° C., while air is blown therein at a speed of 25 Ml per minute.
Quantity
159 g
Type
reactant
Reaction Step One
Quantity
426.6 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

39.2 g of benzyl phenyl ketone, 46.7 g of 1,2-dibromobenzene, g of palladium acetate, 10.5 g of triphenylphosphine, 77.2 g of cesium carbonate, and 400 mL of o-xylene were loaded into a flask, and the mixture was refluxed and stirred under heat under an argon atmosphere for 8 hours. After the completion of the reaction, the reaction solution was filtrated while being extracted with ether. The filtrate was dried with magnesium sulfate, and was then concentrated. The residue was purified by silica gel column chromatography, whereby 43.2 g of a white crystal were obtained (80% yield).
Quantity
39.2 g
Type
reactant
Reaction Step One
Quantity
46.7 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
77.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
121
Citations
V Barboiu, H Wexler, B Arventiev - Organic Magnetic …, 1974 - Wiley Online Library
The positions of acetyl groups introduced by Friedel‐Crafts reactions into 2,3‐diphenylbenzofuran and its derivatives monomethylated in the 5,6 and 7 positions and dimethylated in the …
OH Hishmat, AH Abd-El-Rahman - Zeitschrift für Naturforschung B, 1976 - degruyter.com
VILSMEIER-HAACK: formylation of 2,3-diphenylbenzofuran (la) gave the 5,6-diformyl derivative (lb). Huang-Minlon reduction of lb yielded the 5,6-dimethyl derivative (1c). Oxidation of …
Number of citations: 1 www.degruyter.com
KS Larbi, S Djebbar, JF Soulé, H Doucet - Journal of Organometallic …, 2017 - Elsevier
The Pd-catalysed one pot direct diarylation of benzofuran and benzothiophene at both C2- and C3-positions was studied. In the presence of electron-deficient aryl bromides, the …
Number of citations: 7 www.sciencedirect.com
GR Lappin, JS Zannucci - The Journal of Organic Chemistry, 1971 - ACS Publications
The photolysis of 2-(benzyloxy)-4-(dodecyloxy) benzophenone (lb) or of 2-isopropoxy-4-methoxybenzophenone (9) proceeded mainly via ring closure between the carbonyl carbon and …
Number of citations: 54 pubs.acs.org
MA Ashraf, AG Russell, CW Wharton, JS Snaith - Tetrahedron, 2007 - Elsevier
The synthesis is reported of 2-hydroxy-1,2,2-triphenylethanone esters of carboxylic acids by the reaction between 2-chloro-1,2,2-triphenylethanone and a carboxylic acid in the …
Number of citations: 18 www.sciencedirect.com
OH Hishmat, AHA El Rahman - Journal für Praktische Chemie, 1973 - Wiley Online Library
Bromination of 6‐methoxy‐2,3‐diphenylbenzofuran 1 b leads to the 5‐bromo derivative 5 a, whereas 5‐methoxy‐2,3‐diphenylbenzofuran 3b yields the 4,6‐dibromo derivative 4b. …
Number of citations: 2 onlinelibrary.wiley.com
OH Hishmat, AH Abd el Rahman - Australian Journal of …, 1974 - CSIRO Publishing
Vilsmeier-Haack formylation of 5-methoxy-2,3-diphenylbenzofuran (1a) and 6-methoxy-2,3-diphenylbenzofuran(2a) gave the corresponding 6- formyl derivative (1b) and 5-formyl …
Number of citations: 2 www.publish.csiro.au
CFH Allen, JA VanALLAN - The Journal of Organic Chemistry, 1951 - ACS Publications
It has since been found that other cyclohexanones add in this same way; twelve addition products are given in Table I. It was previously (2, 3) shown that o-anisil did not enter into this …
Number of citations: 4 pubs.acs.org
B Pandey, MP Mahajan, RK Tikare, M Muneer… - Research on chemical …, 1991 - Springer
The reaction of tetracyclone (1) with potassium in THF gave a mixture of benzoic acid (4), tetraphenylfuran (5) and cis-1,2-dibenzoylstilbene (6). The reaction of 1 with potassium in …
Number of citations: 4 link.springer.com
AH Abd el Rahman, EM Kandeel - Journal of Heterocyclic …, 1981 - Wiley Online Library
When 6‐acetoacetyl‐5‐methoxy‐ (1b) and 5‐acetoacetyl‐6‐methoxy‐2,3‐diphenylbenzofuran (2b) were treated with cyanoacetamide, the corresponding pyridinecarbonitriles were …
Number of citations: 5 onlinelibrary.wiley.com

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